molecular formula C10H16ClN B6169670 N,N,3,5-tetramethylaniline hydrochloride CAS No. 16800-70-7

N,N,3,5-tetramethylaniline hydrochloride

Cat. No.: B6169670
CAS No.: 16800-70-7
M. Wt: 185.7
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Description

Historical Trajectory of Substituted Aniline (B41778) Chemistry and its Hydrochloride Salts

The field of aniline chemistry has a rich and varied history, dating back to the mid-19th century. e-bookshelf.de Aniline was first isolated from indigo (B80030) in 1826, but it was August Wilhelm von Hofmann's work in the 1840s and 1850s that systematized the study of aromatic amines and demonstrated that various preparations were, in fact, the same compound. e-bookshelf.denewworldencyclopedia.org The study of aniline and its derivatives received a major impetus in 1856 with William Henry Perkin's discovery of mauveine, the first synthetic aniline dye. e-bookshelf.de This discovery catalyzed the growth of the modern chemical industry, spurring the development of industrial research laboratories and academic-industrial collaborations. e-bookshelf.de

Substituted anilines, which are derivatives of aniline with additional functional groups on the phenyl ring or the nitrogen atom, became a vast area of investigation. wikipedia.org Compounds like toluidines, xylidines, and chloroanilines are typically prepared by the nitration of a substituted aromatic compound followed by reduction. wikipedia.org The chemical reactivity of aniline is extensive, allowing for a wide range of reactions. These include diazotization to form diazonium salts, which are versatile intermediates for introducing various functional groups, and alkylation to produce secondary and tertiary amines. newworldencyclopedia.orgwikipedia.org

The formation of hydrochloride salts is a crucial aspect of aniline chemistry. Aniline is a weak base, and it reacts with strong acids like hydrochloric acid (HCl) to form anilinium salts, such as aniline hydrochloride (C₆H₅NH₃⁺Cl⁻). wikipedia.orgopenpr.comquora.com This process is significant for several reasons:

Enhanced Solubility: While aniline itself is only sparingly soluble in water, its hydrochloride salt is a water-soluble crystalline solid. quora.comchemimpex.comchemicalbook.com This property is vital in many applications where aqueous solutions are required.

Improved Stability: The salt form often provides greater stability and ease of handling compared to the free base, which can be susceptible to air oxidation and discoloration. wikipedia.orgchemimpex.com

Applications: Aniline hydrochloride and its derivatives serve as key intermediates in the synthesis of dyes, pharmaceuticals (such as analgesics and anti-inflammatory agents), and rubber processing chemicals. openpr.comchemimpex.com They are also used as analytical reference standards. chemicalbook.com

Rationale for Comprehensive Investigation of N,N,3,5-Tetramethylaniline Hydrochloride

The specific investigation of this compound is driven by the unique properties of its parent compound, N,N,3,5-tetramethylaniline, and the general advantages conferred by hydrochloride formation. N,N,3,5-tetramethylaniline is a tertiary aromatic amine with methyl groups at the N,N, 3, and 5 positions. Research into this specific molecule is motivated by its utility in specialized chemical applications.

The primary rationales include:

Catalysis: N,N,3,5-tetramethylaniline has been identified as a catalyst, for instance, in the polymeric synthesis of glycol methacrylate (B99206). chemicalbook.comsigmaaldrich.comfishersci.ca Studying its hydrochloride salt could be relevant for catalytic processes conducted in specific solvent systems or for purifying the catalyst itself.

Quenching Agent: The compound is also known for its use in the rapid quenching of 1,8-dihydroxyanthraquinone (DHAQ), a process relevant to photochemistry and reaction kinetics. chemicalbook.comsigmaaldrich.comfishersci.ca

Chemical Intermediate: As a substituted aniline, it serves as a building block for more complex molecules. researchgate.net The investigation of its properties, including those of its hydrochloride salt, is essential for its effective use in organic synthesis.

Structure-Activity Relationship (SAR) Studies: The toxicity and biological activity of substituted anilines are highly dependent on the type and position of the substituents. nih.gov Electron-donating groups, such as the methyl groups in N,N,3,5-tetramethylaniline, can influence the compound's properties. nih.gov A comprehensive investigation provides data points for broader quantitative structure-activity relationship (QSAR) models, which are crucial in fields like medicinal chemistry and toxicology. nih.govcresset-group.com

The conversion to its hydrochloride salt facilitates its use as a stable, soluble, and precisely weighable standard for analytical and research purposes. chemicalbook.comnih.gov

Scope and Academic Objectives of the Research Endeavor

A comprehensive research endeavor focused on this compound would typically encompass several key academic objectives. The primary goal is to build a complete chemical and physical profile of the compound to support its application in research and industry.

The scope and objectives of such research include:

Synthesis and Purification: Developing and optimizing synthetic routes to produce high-purity N,N,3,5-tetramethylaniline and its subsequent conversion to the hydrochloride salt. This could involve methods like the methylation of 3,5-dimethylaniline. google.com

Physicochemical Characterization: Thoroughly documenting the physical and chemical properties of the hydrochloride salt. This includes determining its melting point, solubility in various solvents, and spectral data (NMR, IR, MS) to confirm its structure and purity.

Comparative Analysis: Comparing the properties of the hydrochloride salt to its free base (N,N,3,5-tetramethylaniline) to understand the effects of protonation on its chemical behavior, stability, and reactivity.

Application-Oriented Studies: Investigating its performance in specific applications, such as its efficacy as a catalyst or quenching agent, particularly under conditions where its enhanced solubility or stability as a salt would be advantageous.

Mechanistic Insights: For applications in catalysis or as a reaction intermediate, research would aim to elucidate the reaction mechanisms involved, providing fundamental knowledge for chemists to design new synthetic methodologies. researchgate.net

Research Data on Aniline Derivatives

The following tables provide key physical and chemical data for N,N,3,5-tetramethylaniline and its parent compound, aniline hydrochloride, to offer a comparative perspective.

Table 1: Physicochemical Properties of N,N,3,5-Tetramethylaniline This table details the experimentally determined properties of the free base form of the compound.

PropertyValue
CAS Number 4913-13-7 nih.govsigmaaldrich.com
Molecular Formula C₁₀H₁₅N nih.gov
Molecular Weight 149.23 g/mol nih.govsigmaaldrich.com
Appearance Clear yellow liquid nih.govnbinno.com
Boiling Point 226-228 °C chemicalbook.comsigmaaldrich.com
Density 0.913 g/mL at 25 °C chemicalbook.comsigmaaldrich.com
Refractive Index n20/D 1.544 chemicalbook.comsigmaaldrich.com
Solubility in Water Not miscible or difficult to mix chemicalbook.comfishersci.ca

Table 2: Comparative Properties of Aniline vs. Aniline Hydrochloride This table illustrates the typical changes in physical properties when an aniline is converted to its hydrochloride salt.

PropertyAniline (Free Base)Aniline Hydrochloride (Salt)
CAS Number 62-53-3 newworldencyclopedia.org142-04-1 chemimpex.com
Molecular Formula C₆H₇N newworldencyclopedia.orgC₆H₈ClN openpr.com
Molecular Weight 93.13 g/mol newworldencyclopedia.org129.59 g/mol chemimpex.com
Appearance Colorless liquid newworldencyclopedia.orgWhite to off-white crystals chemimpex.com
Melting Point -6.3 °C newworldencyclopedia.org197-199 °C chemimpex.com
Boiling Point 184.13 °C newworldencyclopedia.org244-246 °C chemimpex.com
Solubility in Water 3.6 g/100 mL at 20 °C newworldencyclopedia.orgSoluble chemimpex.com

Properties

CAS No.

16800-70-7

Molecular Formula

C10H16ClN

Molecular Weight

185.7

Purity

95

Origin of Product

United States

Synthetic Strategies and Advanced Methodologies for N,n,3,5 Tetramethylaniline Hydrochloride

Classical and Contemporary Synthetic Routes to N,N,3,5-Tetramethylaniline Precursors

The primary precursor for N,N,3,5-tetramethylaniline is 3,5-dimethylaniline. The synthesis of this precursor and related substituted anilines can be approached through various classical and modern strategies.

Classical Routes: The most conventional industrial approach to synthesizing substituted anilines involves a two-step process: nitration of a corresponding aromatic hydrocarbon followed by the reduction of the nitro group. mdpi.com For 3,5-dimethylaniline, the starting material is m-xylene.

Nitration: m-Xylene is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields a mixture of nitro isomers.

Reduction: The resulting nitroaromatic compound, 3,5-dimethylnitrobenzene, is then reduced to form 3,5-dimethylaniline. Historically, this reduction was performed using methods like the Béchamp reduction (iron filings in acidic medium) or the Zinin reaction (inorganic sulfides). Modern industrial-scale production typically employs catalytic hydrogenation with metal catalysts such as nickel or palladium. knowde.com

Contemporary Routes: Modern synthetic chemistry offers more direct and versatile methods for preparing aniline (B41778) derivatives. These include catalytic amination reactions that form the C-N bond directly.

Buchwald-Hartwig and Ullmann Amination: These palladium- or copper-catalyzed cross-coupling reactions allow for the amination of aryl halides. wikipedia.org For instance, 3,5-dimethylbromobenzene could be coupled with ammonia or an ammonia surrogate to yield 3,5-dimethylaniline. These methods offer excellent functional group tolerance.

Direct C-H Functionalization: Emerging research focuses on the direct functionalization of C-H bonds, which is a more atom-economical approach than traditional multi-step syntheses. uva.nl Researchers have developed catalytic systems, such as those based on Pd/S,O-ligands, for the para-selective C-H olefination of aniline derivatives, showcasing the potential for highly regioselective syntheses under mild conditions. uva.nl

Table 1. Comparison of Synthetic Routes to 3,5-Dimethylaniline
MethodStarting MaterialsKey Reagents/CatalystsAdvantagesDisadvantages
Classical Nitration/Reductionm-XyleneHNO₃/H₂SO₄; Fe/HCl or H₂/PdWell-established, scalable, low-cost starting materials. Often produces isomeric mixtures, harsh reaction conditions, generates significant waste. specchemonline.com
Buchwald-Hartwig Amination3,5-DimethylhalobenzenePalladium catalyst, ligand, baseHigh yields, excellent functional group tolerance, milder conditions. wikipedia.orgExpensive catalysts and ligands, potential for metal contamination.
Direct C-H Functionalization3,5-Dimethylbenzene (m-Xylene)Transition metal catalyst (e.g., Pd)High atom economy, reduces synthetic steps, potential for high selectivity. uva.nlStill an emerging field, catalyst development is ongoing.

Optimized Derivatization and Salt Formation Techniques for N,N,3,5-Tetramethylaniline Hydrochloride

Once the 3,5-dimethylaniline precursor is obtained, the synthesis proceeds with N-alkylation to form the tertiary amine, N,N,3,5-tetramethylaniline, followed by conversion to its hydrochloride salt.

Derivatization (N-Methylation): The introduction of two methyl groups onto the nitrogen atom of 3,5-dimethylaniline is a critical derivatization step.

Classical Methylation: Traditional methods often use hazardous and wasteful alkylating agents like dimethyl sulfate or methyl halides. chemicalbook.com

Catalytic N-Methylation: A more modern and sustainable approach is the use of methanol as a C1 source in a "hydrogen borrowing" or "hydrogen autotransfer" reaction. rsc.org This process, often catalyzed by transition metals like ruthenium or iridium, involves the in situ oxidation of methanol to formaldehyde, which then reacts with the amine to form an imine, followed by reduction. rsc.orgnih.gov This method is highly atom-economical, with water being the only byproduct. researchgate.net The choice of catalyst and reaction conditions (e.g., base, temperature) is crucial for achieving high selectivity for the N,N-dimethylated product over the N-monomethylated intermediate. acs.orgacs.org

Salt Formation: The conversion of the free base, N,N,3,5-tetramethylaniline, into its hydrochloride salt is a key step to improve its physicochemical properties, such as stability and solubility. researchgate.net

Reaction: The process typically involves reacting the purified N,N,3,5-tetramethylaniline base with anhydrous hydrochloric acid in a suitable solvent. acs.org

Optimization: Optimizing salt formation is crucial for ensuring high purity, yield, and the desired crystalline form. americanpharmaceuticalreview.com Key parameters to consider include the solvent system, reaction temperature, rate of acid addition, and agitation. The goal is to achieve complete conversion and control crystallization to produce a stable, non-hygroscopic salt with a consistent particle size distribution. Inadequate control can lead to issues such as the disproportionation of the salt back to the free base, particularly for weakly basic compounds. core.ac.uk

Table 2. Key Parameters for Hydrochloride Salt Formation Optimization
ParameterObjectivePotential Issues if Not Optimized
Solvent ChoiceEnsure solubility of the free base and insolubility of the salt for high recovery.Low yield, impurity entrapment, formation of undesirable solvates.
Temperature ControlControl reaction rate and crystallization process.Poor crystal form (polymorphism), thermal degradation, increased solubility leading to lower yield.
Stoichiometry/Addition RateAchieve complete protonation without excess acid.Incomplete conversion, presence of free base, potential for side reactions. core.ac.uk
AgitationEnsure homogeneity and promote uniform crystal growth.Inconsistent product quality, poor particle size distribution.

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of anilines and their derivatives to reduce environmental impact and improve safety. ucl.ac.uk

Sustainable Reagents and Catalysts: A major focus is replacing hazardous reagents. The use of methanol as a methylating agent instead of methyl halides or dimethyl sulfate is a prime example, as it is less toxic and produces only water as a byproduct. researchgate.net Furthermore, the development of heterogeneous or recyclable catalysts, such as solid molecular NHC-Ir catalysts, allows for easy separation and reuse, minimizing waste. acs.orgresearchgate.net

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and solvent usage in the preparation of anilines from aryl halides. tandfonline.com

Electrochemical Methods: Researchers have developed electrochemical methods for synthesizing anilines from nitrobenzenes. specchemonline.com By passing an electric current through water with a redox mediator, the reaction can proceed at room temperature and pressure, avoiding the high energy consumption and harsh conditions of traditional catalytic hydrogenation. specchemonline.comchemistryworld.com This approach can be powered by renewable energy, further enhancing its sustainability. specchemonline.com

Green Solvents: The use of environmentally benign solvents like water or bio-based solvents is a key principle of green chemistry. chemistryviews.orgucl.ac.uk Research has demonstrated successful syntheses of aromatic compounds in water, reducing reliance on volatile organic compounds (VOCs). chemistryviews.orgnih.gov

Table 3. Application of Green Chemistry Principles in Aniline Synthesis
Green Chemistry PrincipleApplication in Synthesis of N,N,3,5-Tetramethylaniline Precursors/DerivativesReference Example
Atom EconomyUsing methanol for N-methylation via hydrogen autotransfer, where all atoms of the reagent are incorporated into the product or a benign byproduct (water).Catalytic N-methylation using methanol. rsc.orgresearchgate.net
Use of CatalysisEmploying reusable transition metal catalysts (e.g., Ru, Ir) for N-methylation or hydrogenation, reducing the need for stoichiometric reagents.Recyclable NHC-Ir catalysts for N-methylation. acs.orgresearchgate.net
Design for Energy EfficiencyElectrochemical reduction of nitroarenes at ambient temperature and pressure; microwave-assisted reactions.Electrocatalytic reduction of nitroarenes using a redox mediator. specchemonline.com
Use of Safer SolventsPerforming reactions in water instead of traditional organic solvents.Synthesis of aromatic ketones in water via a photocatalytic process. chemistryviews.org

Stereochemical Control and Regioselective Synthesis of Related Methylated Aniline Derivatives

While this compound is an achiral molecule, the principles of stereochemical and regiochemical control are paramount in the synthesis of many related, more complex aniline derivatives.

Regioselectivity: Achieving the correct substitution pattern on the aromatic ring is a fundamental challenge.

Precursor Synthesis: The synthesis of the 3,5-dimethylaniline precursor requires selective functionalization at the 1, 3, and 5 positions of the benzene (B151609) ring. The classical nitration of m-xylene is directed by the existing methyl groups, but can still produce unwanted isomers. Modern cross-coupling and C-H activation methods can offer superior regiocontrol. uva.nl

Functional Group Interconversion: The high reactivity of the aniline ring towards electrophilic substitution at the ortho and para positions necessitates careful control. wikipedia.org Protecting the amine group, for instance by acylation, can be used to moderate its activating effect and direct substitution. wikipedia.org

Stereochemical Control: For the synthesis of chiral aniline derivatives, controlling stereochemistry is essential.

Asymmetric Synthesis: Chiral catalysts or auxiliaries can be used to introduce chirality during the synthesis. For example, the synthesis of chiral sulfonimidamides from anilines can proceed with a high degree of enantiospecificity, involving an inversion of the stereocenter at the sulfur atom.

Chiral Polyanilines: Research into chiral polyanilines, synthesized using chiral acids, demonstrates how chirality can be induced and controlled in larger molecular systems derived from aniline monomers. uow.edu.au While not directly applicable to the small molecule target, this field highlights advanced stereochemical concepts in aniline chemistry.

Process Intensification and Scale-Up Considerations in this compound Synthesis

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, efficiency, and cost. Process intensification offers a paradigm shift from traditional batch manufacturing to more efficient continuous processes. pharmafeatures.com

Continuous Flow Chemistry: Many of the key reaction steps in this synthesis are well-suited for continuous flow reactors.

Nitration: This is a highly exothermic and potentially hazardous reaction. Performing it in a continuous flow system provides superior heat transfer and precise temperature control, significantly improving safety and reducing the risk of runaway reactions. pharmasalmanac.comcetjournal.it

Hydrogenation: Continuous hydrogenation offers better control over pressure, temperature, and catalyst contact time, leading to higher efficiency and selectivity.

Salt Formation: Continuous crystallization can provide better control over particle size, morphology, and purity of the final hydrochloride salt.

Table 4. Comparison of Batch vs. Continuous Processing for Key Synthesis Steps
ParameterBatch ProcessingContinuous Flow Processing (Process Intensification)
Heat TransferLimited by surface-area-to-volume ratio, challenging for exothermic reactions like nitration. pharmasalmanac.comExcellent heat transfer due to high surface-area-to-volume ratio, enabling precise temperature control. pharmafeatures.com
SafetyLarge volumes of hazardous materials and potential for thermal runaway. pharmasalmanac.comSmall reaction volumes (low hold-up) make the process inherently safer. cetjournal.it
ScalabilityScale-up can be complex and may require significant process redesign. pharmasalmanac.comScalability is often achieved by running the process for a longer duration ("scaling out") rather than using larger reactors. pharmafeatures.com
Product ConsistencyPotential for batch-to-batch variability.Steady-state operation leads to highly consistent product quality. pharmafeatures.com
Footprint & CostRequires large reactors and significant infrastructure.Smaller equipment footprint, often leading to lower capital and operating costs. pharmasalmanac.com

Mechanistic Elucidation of Chemical Reactivity and Transformations of N,n,3,5 Tetramethylaniline Hydrochloride

Detailed Investigations into Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution:

The benzene (B151609) ring of N,N,3,5-tetramethylaniline is activated towards electrophilic aromatic substitution (EAS) by the strong electron-donating nature of the N,N-dimethylamino group. byjus.com This group increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. byjus.comchemistrysteps.com The two methyl groups at the 3 and 5 positions also contribute to this activation through their inductive electron-donating effects. libretexts.org

However, the substitution pattern is significantly influenced by both steric and electronic factors. The N,N-dimethylamino group directs incoming electrophiles to the ortho and para positions. In N,N,3,5-tetramethylaniline, the para position (position 4) is open, while the ortho positions (positions 2 and 6) are sterically hindered by the adjacent methyl groups on the ring and the N,N-dimethylamino group itself. Therefore, electrophilic substitution is expected to occur predominantly at the para position.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. masterorganicchemistry.comlibretexts.org For N,N,3,5-tetramethylaniline, this would be expected to yield N,N,3,5-tetramethyl-4-nitroaniline. It is important to note that in strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH(CH₃)₂⁺), which is a deactivating, meta-directing group. byjus.comchemistrysteps.com This can lead to the formation of meta-substituted products. To achieve para-substitution, the reaction is often carried out by first protecting the amino group through acetylation. chemistrysteps.comncert.nic.in

Halogenation: The reaction with halogens like bromine (Br₂) or chlorine (Cl₂) can proceed rapidly, even without a Lewis acid catalyst, due to the high activation of the ring. byjus.comchemistrysteps.com This would lead to the formation of halogenated derivatives, with the halogen preferentially substituting at the para position.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring, likely at the para position. byjus.com

Friedel-Crafts Reactions: While the ring is activated, Friedel-Crafts alkylation and acylation reactions are often problematic with anilines. The basic nitrogen atom can react with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating complex and inhibiting the reaction. chemistrysteps.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAᵣ) is generally less common for electron-rich aromatic rings unless they are substituted with strong electron-withdrawing groups. chemistrysteps.com N,N,3,5-tetramethylaniline itself is not a good substrate for SNAᵣ. However, if the ring were further substituted with a strong electron-withdrawing group (like a nitro group) ortho or para to a leaving group (like a halide), it could undergo nucleophilic attack. The rate of such reactions is sensitive to steric hindrance at the reaction center. rsc.org

Proton Transfer Dynamics and Acid-Base Equilibria of the Hydrochloride Salt

N,N,3,5-tetramethylaniline hydrochloride is the salt formed from the reaction of the basic tertiary amine, N,N,3,5-tetramethylaniline, with hydrochloric acid. In aqueous solution, an equilibrium is established between the protonated form (the anilinium ion) and the free base.

The steric hindrance provided by the two methyl groups at the 3 and 5 positions, along with the two methyl groups on the nitrogen, can influence the basicity. This steric strain can be relieved upon protonation, which can affect the pKa value.

The proton transfer dynamics in such systems are typically very fast. In aqueous solution, the proton exchange between the anilinium ion and water molecules is a diffusion-controlled process.

Comparative pKa Values of Related Anilines

CompoundpKa of Conjugate AcidReference
Aniline (B41778)4.63 ncert.nic.in
N-Methylaniline4.85 ncert.nic.in
N,N-Dimethylaniline5.07 ncert.nic.in

This table is provided for comparative purposes to illustrate the effect of N-alkylation on the basicity of aniline. The pKa of this compound is expected to be influenced by the additional methyl groups on the ring.

Oxidation-Reduction Chemistry and Radical Reaction Mechanisms

The N,N,3,5-tetramethylaniline molecule can undergo oxidation at the nitrogen atom or the aromatic ring. The tertiary amino group is susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Electrochemical studies on N,N-disubstituted anilines show that they can be oxidized to form an iminium species. mdpi.com In the case of N,N,3,5-tetramethylaniline, one-electron oxidation would initially form a radical cation. nih.gov This radical cation can then undergo further reactions. For instance, it can be deprotonated at one of the N-methyl groups to form a radical, which can then be further oxidized. nih.gov

The oxidation of N,N-dimethylanilines with reagents like periodate (B1199274) or dimethyldioxirane (B1199080) has been studied. The reaction with dimethyldioxirane is proposed to proceed via a concerted electrophilic mechanism to form the corresponding N-oxide, without evidence of free radical or electron transfer reactions. lookchem.com The kinetics of periodate oxidation of N,N-dimethylaniline suggest the formation of an unstable intermediate complex. researchgate.net

Radical reactions involving N,N,3,5-tetramethylaniline can be initiated by various means, including photochemically or through the use of radical initiators. uchicago.edu The aromatic ring can undergo radical addition reactions. Computational studies on intramolecular radical addition to substituted anilines have shown that the polarity of the radical and the arene are important factors, with electrophilic radicals reacting faster with nucleophilic arenes. beilstein-journals.org

Influence of Steric Hindrance and Electronic Effects on Reaction Kinetics and Thermodynamics

The reactivity of this compound is a finely tuned balance of steric and electronic effects.

Electronic Effects:

The two methyl groups at the 3 and 5 positions are weak σ-donors (inductive effect), further increasing the electron density of the ring and the basicity of the nitrogen atom. libretexts.org

Steric Effects:

The N,N-dimethylamino group provides steric hindrance to the ortho positions (2 and 6), favoring substitution at the para position (4).

The methyl groups at positions 3 and 5 also contribute to the steric crowding around the amino group and the ortho positions.

Steric hindrance can also affect the rate of nucleophilic substitution reactions by impeding the approach of the nucleophile. rsc.org

These effects have a direct impact on the kinetics and thermodynamics of reactions. For example, in electrophilic aromatic substitution, the electron-donating groups stabilize the carbocation intermediate (arenium ion), lowering the activation energy and increasing the reaction rate. libretexts.org However, steric hindrance can raise the activation energy for substitution at crowded positions.

Summary of Influencing Factors

EffectInfluence on Reactivity
Electronic (N,N-dimethylamino) Strong activation of the ring (ortho, para directing)
Electronic (3,5-methyl groups) Weak activation of the ring (inductive)
Steric (N,N-dimethylamino) Hindrance at ortho positions, directing substitution to the para position
Steric (3,5-methyl groups) Additional hindrance around the amino group and ortho positions

Advanced Structural Characterization and Spectroscopic Analysis of N,n,3,5 Tetramethylaniline Hydrochloride

Single-Crystal and Powder X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For N,N,3,5-tetramethylaniline hydrochloride, this technique would provide exact coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. Crucially, it would reveal the conformation of the molecule, including the geometry of the anilinium ring and the disposition of the methyl groups. Furthermore, SC-XRD would elucidate the crystal packing, showing how individual molecules are arranged in the crystal lattice, and detail the intermolecular interactions, particularly the hydrogen bonding between the anilinium proton (N⁺-H) and the chloride anion (Cl⁻), as well as other non-covalent interactions.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) in Solution and Solid-State

High-resolution NMR spectroscopy is a powerful tool for probing the structure of this compound in solution. The formation of the hydrochloride salt from the free base, N,N,3,5-tetramethylaniline, induces significant changes in the chemical shifts, particularly for nuclei near the protonated nitrogen atom. researchgate.net

In the ¹H NMR spectrum, the protonation of the dimethylamino group to form the dimethylanilinium ion results in a downfield shift for the N-methyl and aromatic protons due to the deshielding effect of the positive charge. A new, often broad, signal for the N⁺-H proton would also appear, the chemical shift and multiplicity of which can be solvent-dependent. researchgate.netchemicalbook.com

Similarly, in the ¹³C NMR spectrum, the carbons of the N-methyl groups and the aromatic carbon attached to the nitrogen (C1) are expected to shift downfield upon protonation. The shifts for the other aromatic carbons would be less affected. researchgate.netchemicalbook.com

¹⁵N NMR spectroscopy is particularly sensitive to the electronic environment of the nitrogen atom. A significant downfield shift in the ¹⁵N spectrum upon protonation provides direct evidence of the formation of the anilinium salt. researchgate.net

Solid-state NMR (ssNMR) would offer insights into the structure and dynamics in the solid state, complementing XRD data. It is especially useful for studying intermolecular interactions and can distinguish between different polymorphic forms.

Table 1: Comparison of Experimental ¹H NMR Data for N,N,3,5-Tetramethylaniline (Free Base) and Predicted Data for its Hydrochloride Salt

Proton AssignmentExperimental Chemical Shift (δ) for Free Base (ppm)Predicted Chemical Shift (δ) for Hydrochloride Salt (ppm)Predicted Multiplicity
Aromatic-H (C2, C6)~6.38~7.0-7.5Singlet (or narrow multiplet)
Aromatic-H (C4)~6.30~6.8-7.2Singlet (or narrow multiplet)
N-Methyl-H~2.85~3.0-3.5Singlet
Aryl-Methyl-H~2.21~2.2-2.4Singlet
N⁺-HN/AVariable (e.g., ~10-14)Broad Singlet

Table 2: Comparison of Experimental ¹³C NMR Data for N,N,3,5-Tetramethylaniline (Free Base) and Predicted Data for its Hydrochloride Salt

Carbon AssignmentExperimental Chemical Shift (δ) for Free Base (ppm)Predicted Chemical Shift (δ) for Hydrochloride Salt (ppm)
C1 (C-N)~151.2~145-150
C3, C5 (C-CH₃)~138.4~139-142
C2, C6~116.3~120-125
C4~121.7~125-130
N-Methyl~40.6~45-50
Aryl-Methyl~21.6~21-22

Note: Predicted values are estimates based on known effects of protonation on similar aniline (B41778) derivatives. Actual values may vary depending on solvent and concentration.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and is highly effective for studying hydrogen bonding and conformational isomers.

For this compound, the most telling feature in its FT-IR and Raman spectra, when compared to its free base, is the presence of vibrations associated with the anilinium ion (C₆H₃(CH₃)₂NH(CH₃)₂⁺). The key new bands would be the N⁺-H stretching vibration, typically appearing as a broad band in the 2200-2700 cm⁻¹ region of the IR spectrum due to strong hydrogen bonding with the chloride anion. nist.govchemicalbook.com N⁺-H bending vibrations would also be expected in the 1600-1500 cm⁻¹ region.

Other characteristic vibrations include aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching of the methyl groups (2900-3000 cm⁻¹), aromatic C=C stretching bands (1600-1450 cm⁻¹), and various C-H bending and C-N stretching vibrations. researchgate.netpsu.edu Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-N backbone, which may be weak in the IR spectrum. researchgate.net

Table 3: Predicted Key Vibrational Modes for this compound

Vibrational ModePredicted Wavenumber Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100-3000MediumStrong
Aliphatic C-H Stretch (Methyl)3000-2850StrongStrong
N⁺-H Stretch2700-2200Broad, StrongWeak
Aromatic C=C Stretch1610-1580, 1500-1450Medium-StrongMedium-Strong
N⁺-H Bend1600-1500MediumWeak
C-N Stretch1350-1250MediumMedium

Advanced Mass Spectrometry Techniques (e.g., ESI-MS/MS, High-Resolution MS) for Fragment Analysis

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elucidating the structure through fragmentation analysis. For an ionic salt like this compound, electrospray ionization (ESI) is the preferred method. rsc.org

In positive-ion ESI-MS, the compound would be detected as the protonated molecular ion, [M+H]⁺, where M is the neutral free base (C₁₀H₁₅N). High-resolution mass spectrometry (HRMS) would determine the accurate mass of this ion (expected m/z 150.1301 for [C₁₀H₁₆N]⁺), confirming its elemental composition.

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 150.13 would induce fragmentation, providing structural information. nih.gov Common fragmentation pathways for protonated N,N-dimethylaniline derivatives involve the loss of small neutral molecules. nih.govuab.edu

Table 4: Predicted ESI-MS/MS Fragmentation Analysis for this compound ([C₁₀H₁₆N]⁺, m/z 150.13)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPlausible Fragment Structure
150.13135.11CH₃ (15.02 Da)[M+H - CH₃]⁺
150.13122.10C₂H₄ (28.03 Da)[M+H - C₂H₄]⁺ (via rearrangement)
135.11107.07C₂H₄ (28.03 Da)[M+H - CH₃ - C₂H₄]⁺
150.1391.05C₃H₇N (59.07 Da)Tropylium ion [C₇H₇]⁺

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Electronic Structure Probes

Electronic spectroscopy provides insight into the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound is expected to differ significantly from its free base. Aniline and its derivatives typically show strong absorption bands arising from π → π* transitions within the benzene (B151609) ring. researchgate.net In the free base, the nitrogen lone pair is in conjugation with the aromatic π-system, which lowers the energy gap for electronic excitation, resulting in absorption at longer wavelengths (e.g., λₘₐₓ around 250-300 nm). wikipedia.org

Upon protonation to form the hydrochloride, the nitrogen's lone pair becomes involved in the N⁺-H bond and is no longer available for conjugation. This interruption of conjugation increases the energy required for the π → π* transition, leading to a hypsochromic (blue) shift to a shorter wavelength, typically below 250 nm, closer to that of a non-conjugated, substituted benzene ring. askfilo.comquora.com

Many aniline derivatives are fluorescent, typically with the neutral form exhibiting stronger emission than the protonated form. nih.govresearchgate.net The fluorescence of this compound would likely be quenched or significantly weakened compared to the free amine. The study of its fluorescence properties, including quantum yield and lifetime, can provide information about the excited state dynamics and the influence of protonation on deactivation pathways. researchgate.netaatbio.com

Circular Dichroism and Chiroptical Spectroscopy (if chiral derivatives are relevant)

Circular dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively applicable to chiral molecules, i.e., molecules that are non-superimposable on their mirror images.

This compound itself is an achiral molecule as it possesses a plane of symmetry and contains no stereocenters. nih.gov Therefore, it will not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for instance by substitution with a chiral group or by resolving atropisomers if rotational barriers were sufficiently high, then CD spectroscopy would become a critical tool. It could be used to determine the absolute configuration of the chiral derivative, study conformational changes in solution, and investigate interactions with other chiral molecules.

Theoretical and Computational Chemistry Studies on N,n,3,5 Tetramethylaniline Hydrochloride

Quantum Chemical Calculations (DFT, ab initio) for Molecular Geometry and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the molecular structure and electronic characteristics of N,N,3,5-tetramethylaniline hydrochloride. These calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy of the molecule. youtube.com

For the anilinium cation of this compound, the key structural features of interest are the bond lengths and angles of the benzene (B151609) ring, the C-N bond, and the geometry around the protonated nitrogen atom. In related anilinium compounds, DFT and ab initio Hartree-Fock (HF) calculations have been used to optimize molecular geometries. researchgate.net For instance, studies on anilinium nitrate (B79036) have shown that while the HF method can describe bond lengths well, DFT methods like B3LYP often reproduce bond angles more accurately when compared to experimental X-ray data. researchgate.net

In this compound, the protonation of the nitrogen atom leads to a change in hybridization from sp² (or near-sp²) in the free amine to sp³ in the anilinium cation. This results in a more tetrahedral geometry around the nitrogen. The presence of two methyl groups on the nitrogen and two methyl groups on the aromatic ring introduces steric hindrance, which can influence the planarity of the benzene ring and the orientation of the N(CH₃)₂H⁺ group.

Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential (MEP) can also be elucidated. The protonated amino group acts as a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. ncert.nic.in DFT studies on substituted anilines have demonstrated that electron-withdrawing substituents lower the energy of the HOMO and LUMO orbitals. acs.org For this compound, the HOMO would likely be localized on the substituted benzene ring, while the LUMO would also be associated with the aromatic system. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and electronic transitions of the molecule. nih.gov

Table 1: Representative Calculated Molecular Properties for Aniline (B41778) Derivatives from Theoretical Studies

PropertyMethod/Basis SetCompoundCalculated Value
C-N Bond Length (Å)HF/6-31G(d)Anilinium Nitrate1.475
C-N Bond Length (Å)B3LYP/6-31G(d)Anilinium Nitrate1.485
C-N-H Bond Angle (°)B3LYP/6-311++G(d,p)Anilinium~109.5
HOMO-LUMO Gap (eV)B3LYP/6-311++G(d,p)Aniline~5.8

Note: This table presents representative data from studies on related aniline compounds to illustrate the types of properties that can be calculated. The values are not specific to this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental spectra (e.g., IR, Raman, NMR) to validate the theoretical model and aid in spectral assignment.

Vibrational frequencies (IR and Raman) can be calculated using DFT methods, often with a scaling factor to improve agreement with experimental results. nih.gov For anilinium derivatives, characteristic vibrational modes include the N-H stretching and bending frequencies, as well as the vibrational modes of the substituted benzene ring. In a study of anilinium nitrate, DFT (B3LYP) calculations were found to be superior to other methods in predicting the vibrational spectrum. researchgate.net For this compound, theoretical calculations would help in assigning the complex vibrational bands arising from the coupling of the anilinium moiety and the tetramethyl-substituted ring.

NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used. For this compound, theoretical calculations would predict the chemical shifts of the aromatic protons, the N-methyl protons, the ring-methyl protons, and the N-H proton, as well as the corresponding ¹³C signals. These predictions are invaluable for confirming the structure and for understanding how the electronic environment of each nucleus is affected by the molecular structure.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Aniline

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d))
N-H Stretch34403455
Aromatic C-H Stretch30503060
C=C Ring Stretch16001610
C-N Stretch12751280

Note: This table is a generalized representation based on typical data for aniline derivatives and is for illustrative purposes. researchgate.net

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations can model the behavior of this compound in a solvent, providing insights into solvation processes and intermolecular interactions. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of dynamic processes over time.

In an aqueous solution, the anilinium cation of this compound will be solvated by water molecules. MD simulations can reveal the structure of the solvation shell, including the number of water molecules surrounding the cation and their preferred orientation. The protonated amine group will form strong hydrogen bonds with water molecules. ncert.nic.in The chloride anion will also be solvated. The hydrophobic methyl groups and the aromatic ring will interact with water differently, leading to a complex solvation structure. Studies on the solvation of anilinium ions have highlighted the importance of hydrogen bonding in their interaction with protic solvents. acs.org

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for N,N,3,5-Tetramethylaniline Analogs

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity or biological activity. researchgate.netnih.gov These models are typically developed using a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

For analogs of this compound, QSRR models could be developed to predict various properties, such as chromatographic retention times or reaction rates. mdpi.com The molecular descriptors used in such models can be calculated from the molecular structure using computational chemistry methods. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges).

Numerous QSAR/QSRR studies have been conducted on substituted anilines to predict properties like toxicity, lipophilicity, and metabolic fate. nih.govnih.govresearchgate.net For example, a QSAR study on the lipophilicity of aniline derivatives identified descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP) and van der Waals volume as being important. nih.gov For a series of N,N,3,5-tetramethylaniline analogs with varying substituents, a QSRR model could be constructed to understand how changes in the substitution pattern affect a particular property of interest.

Table 3: Examples of Molecular Descriptors Used in QSRR/QSAR Studies of Aniline Derivatives

Descriptor TypeExamples
ConstitutionalMolecular Weight, Number of Rings
TopologicalWiener Index, Kier & Hall Connectivity Indices
GeometricMolecular Surface Area, Molecular Volume
ElectronicDipole Moment, HOMO/LUMO Energies, Partial Charges
HydrophobicLogP (Octanol-Water Partition Coefficient)

Conformation Analysis and Potential Energy Surface Exploration

The flexibility of this compound arises from the rotation around the C-N bond and the internal rotations of the methyl groups. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and to determine their relative energies. lumenlearning.com

The potential energy surface (PES) is a mathematical function that describes the energy of a molecule as a function of its geometry. By exploring the PES, one can locate the energy minima, which correspond to stable conformers, and the saddle points, which correspond to transition states between conformers. For this compound, the PES would be particularly complex due to the multiple rotatable bonds.

Computational studies on N,N-dimethylaniline have shown that the dimethylamino group is nearly planar with the benzene ring, indicating significant p-π interaction. researchgate.net The introduction of two methyl groups at the 3 and 5 positions of the ring in N,N,3,5-tetramethylaniline would likely have a minimal steric effect on the conformation of the dimethylamino group. However, the protonation to form the hydrochloride salt will change the preferred conformation, as the N(CH₃)₂H⁺ group adopts a more tetrahedral geometry, disrupting the planarity.

The exploration of the PES for the rotation around the C-N bond would reveal the energy barriers for this process. Studies on substituted benzenes have shown that the presence of substituents can significantly alter the shape of the potential energy surface. purdue.eduresearchgate.netresearchgate.net For this compound, the interaction between the N-methyl groups and the ring-methyl groups would be a key factor in determining the rotational barrier and the most stable conformation.

Materials Science and Non Biological Chemical Applications of N,n,3,5 Tetramethylaniline Hydrochloride

Catalytic Activity and Ligand Design in Organic and Organometallic Synthesis

The free base, N,N,3,5-tetramethylaniline, has demonstrated utility as a catalyst in polymerization reactions. fishersci.ca Specifically, it has been employed as a catalyst in the polymeric synthesis of glycol methacrylate (B99206). fishersci.ca The catalytic activity is attributed to the tertiary amine functionality, which can act as a base or a nucleophile. In the context of the hydrochloride salt, it can be considered a precursor to the active catalyst. The salt form ensures stability and ease of handling, and the active amine can be readily generated in situ by the addition of a base.

While direct studies on N,N,3,5-tetramethylaniline hydrochloride as a ligand in organometallic synthesis are not extensively documented, the broader class of N-heterocyclic carbenes (NHCs), which can be conceptually related to certain amine derivatives, are pivotal in modern organometallic chemistry and catalysis. mdpi.com The steric and electronic properties of the N,N,3,5-tetramethylaniline moiety could be tuned for specific catalytic applications, although this remains an area for further investigation. The related compound, N,N-dimethylaniline, is known to act as an acid-absorbing base in various reactions.

A summary of the documented catalytic application of the parent amine is presented in the table below.

CatalystReactionProductReference
N,N,3,5-TetramethylanilinePolymeric synthesisGlycol methacrylate polymer fishersci.ca

Role in Polymer Chemistry as Monomers, Initiators, or Additives

Tertiary amines can also function as accelerators in the curing of resins. For instance, N,N-dimethylaniline is used as a promoter in the curing of polyester (B1180765) and vinyl ester resins. By analogy, N,N,3,5-tetramethylaniline could potentially serve a similar function as an additive in polymer formulations. The hydrochloride salt would likely need to be neutralized to the free amine to be effective in this role.

Fabrication of Functional Materials: Optoelectronic Properties, Sensors, and Dyes (Chemical Aspects)

Aniline (B41778) derivatives are fundamental building blocks in the synthesis of various functional materials, including dyes and components for optoelectronics. N,N-dimethylaniline is a key precursor in the production of triarylmethane dyes such as malachite green and crystal violet. youtube.com The structural similarity of N,N,3,5-tetramethylaniline suggests its potential as a precursor for novel dye molecules. The methyl substituents on the aromatic ring could influence the color, solubility, and stability of the resulting dyes. The synthesis would likely involve electrophilic substitution reactions on the aniline ring.

The parent primary amine, 3,5-xylidine, is used in the manufacture of Pigment Red 149. This precedent with a closely related structure further supports the potential of N,N,3,5-tetramethylaniline derivatives in pigment and dye chemistry.

In the realm of optoelectronic materials, the electronic properties of aniline derivatives are of interest. The introduction of substituents can modulate the HOMO/LUMO energy levels and influence charge transport properties. While specific data on the optoelectronic properties of this compound is not available, studies on other substituted anilines indicate that they can be tailored for such applications.

Electrochemical Behavior and Potential in Energy Storage or Chemical Sensing Devices

The electrochemical properties of aniline and its derivatives have been extensively studied, particularly in the context of conducting polymers like polyaniline for applications in sensors and energy storage. The electropolymerization of aniline hydrochloride is a common method to create polyaniline films on electrode surfaces. nih.gov These films can be used for the electrochemical detection of various analytes. researchgate.net

It is plausible that this compound could be used to form polymer films with distinct electrochemical properties due to the presence of the methyl groups. These substituents would alter the electronic and steric environment of the polymer backbone, potentially influencing its conductivity, redox behavior, and selectivity in sensing applications. However, dedicated research into the electrochemical behavior of this compound and its potential for creating functional electrochemical devices is needed.

Supramolecular Chemistry and Self-Assembly Processes Involving the Hydrochloride Salt

Aniline and its derivatives are recognized for their ability to participate in hydrogen bonding and other non-covalent interactions, making them valuable components in supramolecular chemistry. sci-hub.se The formation of supramolecular structures is often guided by the self-assembly of molecules containing hydrogen bonding sites. sci-hub.se Aniline derivatives can act as both hydrogen bond donors and acceptors. sci-hub.se

In the case of this compound, the anilinium proton provides a strong hydrogen bond donor site, while the chloride ion can act as a hydrogen bond acceptor. These interactions, along with potential π-π stacking of the aromatic rings, could drive the self-assembly of this molecule into ordered supramolecular architectures. The specific nature of these assemblies would depend on factors such as solvent and temperature. The study of the self-assembly of aniline oligomers has shown the formation of various nanostructures, indicating the rich supramolecular chemistry of this class of compounds. researchgate.net While specific studies on the self-assembly of this compound are not found in the literature, the fundamental principles of supramolecular chemistry suggest this as a promising area for future research.

Advanced Analytical Methodologies for N,n,3,5 Tetramethylaniline Hydrochloride in Complex Chemical Matrices

The accurate identification and quantification of N,N,3,5-tetramethylaniline hydrochloride in complex chemical matrices necessitate sophisticated analytical techniques capable of high resolution, sensitivity, and selectivity. The analysis is often challenging due to the presence of isomeric and structurally related impurities. This section details advanced analytical methodologies applicable to the characterization and quantification of this compound, drawing upon established methods for aniline (B41778) derivatives that can be adapted and optimized.

Future Research Perspectives and Emerging Areas in N,n,3,5 Tetramethylaniline Hydrochloride Chemistry

The continued exploration of N,N,3,5-tetramethylaniline hydrochloride and its derivatives is poised to unlock new possibilities across various scientific domains. Future research is moving beyond fundamental synthesis and characterization, venturing into predictive science, sustainable chemistry, advanced materials, and environmental impact analysis. The unique electronic and steric properties of this molecule make it a compelling scaffold for innovation.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N,N,3,5-tetramethylaniline hydrochloride and ensuring its purity for experimental use?

  • Methodological Answer : Synthesis typically involves alkylation of 3,5-dimethylaniline with methyl groups under controlled acidic conditions. Post-synthesis, purification via recrystallization in ethanol or methanol is critical. Structural integrity is confirmed using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). For stock solutions, dissolve the compound in a base solvent (e.g., aqueous HCl) at concentrations ≤10% w/v, and store at −20°C to prevent degradation . Safety protocols mandate using gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

Q. What analytical techniques are used to confirm the structural integrity and electronic properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To verify methyl group substitution patterns and aromatic proton environments .
  • UV-Vis and Fluorescence Spectroscopy : To study electronic transitions, particularly in charge transfer complexes (e.g., with iodonium salts) .
  • X-ray Diffraction (XRD) : For crystallographic data, though limited for hydrochloride salts due to hygroscopicity.
  • Electrical Conductivity Measurements : For thin films, current density-voltage (J-V) and conductivity-voltage (σ-V) profiles are analyzed using a two-probe setup .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of vapors during weighing or solution preparation.
  • Waste Disposal : Collect chemically contaminated waste separately and treat via neutralization before disposal by certified agencies .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in near-infrared (NIR)-induced charge transfer complexes?

  • Methodological Answer :

  • System Setup : Combine N,N,3,5-tetramethylaniline (TMA) with iodonium hexafluorophosphate and NIR sensitizers (e.g., S2025) in a 1:1 molar ratio.
  • Photothermal Activation : Expose the mixture to NIR light (e.g., 808 nm laser) and monitor temperature changes using a thermocouple.
  • Kinetic Analysis : Track polymerization rates via real-time Fourier-transform infrared (FTIR) spectroscopy to assess electron transfer efficiency .

Q. What experimental parameters optimize the electrical conductivity of plasma-polymerized this compound thin films?

  • Methodological Answer :

  • Deposition Conditions : Use a capacitively coupled glow discharge reactor at room temperature with a monomer vapor pressure of 0.1–0.3 mbar.
  • Thickness Control : Films <100 nm exhibit higher conductivity due to reduced charge trapping.
  • Doping : Incorporate iodine vapor during polymerization to enhance carrier mobility, achieving conductivities up to 10⁻³ S/cm .

Q. How do researchers resolve contradictions in electrical conduction data between monolayer and bilayer thin films of plasma-polymerized this compound?

  • Methodological Answer :

  • Data Interpretation : Monolayer films show Ohmic behavior at low voltages (J ∝ V) but transition to space-charge-limited conduction (SCLC) at higher fields (J ∝ V²). Bilayer films exhibit reduced conductivity due to interfacial charge trapping.
  • Experimental Validation : Compare J-V and σ-V profiles for films of identical thickness. Use atomic force microscopy (AFM) to identify interfacial defects in bilayers .

Q. What mechanisms underlie the photothermal decomposition of this compound in polymer initiation systems?

  • Methodological Answer :

  • Mechanistic Pathway : NIR irradiation excites sensitizers (e.g., cyanines), generating heat that cleaves the C–N bond in TMA, releasing radicals for polymerization.
  • Quantification : Use differential scanning calorimetry (DSC) to measure enthalpy changes and electron paramagnetic resonance (EPR) to detect radical intermediates .

Q. How does steric hindrance in this compound influence its conformational stability under varying pH and temperature?

  • Methodological Answer :

  • pH Studies : Protonate the dimethylamino group in acidic conditions (pH < 3), inducing a planar conformation.
  • Thermal Analysis : Use variable-temperature NMR to monitor rotational barriers of methyl groups. At >60°C, increased torsional angles reduce conjugation with the aromatic ring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.